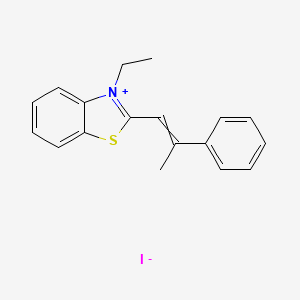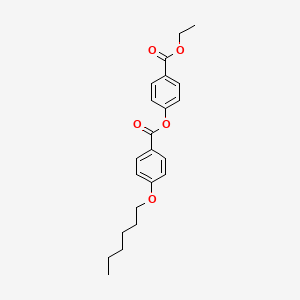
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.
Major Products
Hydrolysis: Yields 4-(ethoxycarbonyl)phenol and 4-(hexyloxy)benzoic acid.
Reduction: Produces 4-(ethoxycarbonyl)phenyl 4-(hexyloxy)benzyl alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate has been extensively used in scientific research due to its versatile applications:
Chemistry: Utilized as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Employed in the development of fluorescent probes for enzyme activity monitoring.
Medicine: Investigated for its potential use in photodynamic therapy as a photosensitizer.
Industry: Used in the production of advanced materials for liquid crystal displays and photolithography.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate varies depending on its application:
Photolithography: The compound undergoes a photoreaction upon exposure to UV light, leading to the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Acts as a fluorescent probe that binds to the enzyme, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Ethoxycarbonyl)phenylboronic acid: Another ester with similar structural features but different functional groups.
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoate moiety but lacks the ethoxycarbonyl group.
Uniqueness
4-(Ethoxycarbonyl)phenyl 4-(hexyloxy)benzoate is unique due to its combination of the ethoxycarbonyl and hexyloxybenzoate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of liquid crystalline materials and as a multifunctional reagent in various scientific applications.
Propriétés
Numéro CAS |
90233-57-1 |
|---|---|
Formule moléculaire |
C22H26O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(4-ethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-4-2/h8-15H,3-7,16H2,1-2H3 |
Clé InChI |
BUTLXTZFRSKPEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


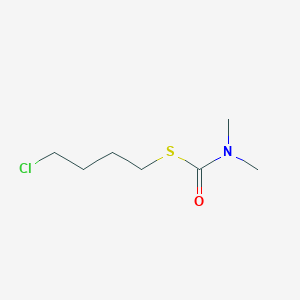
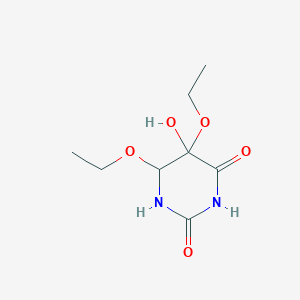

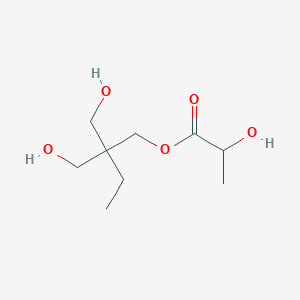
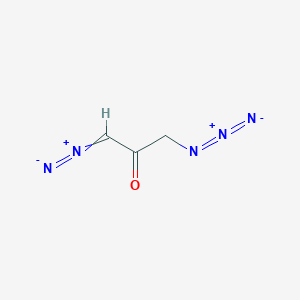
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
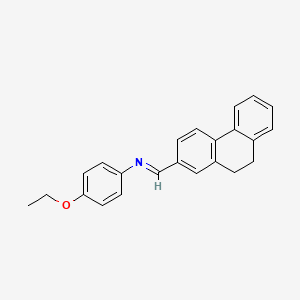
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
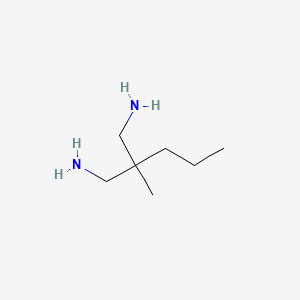
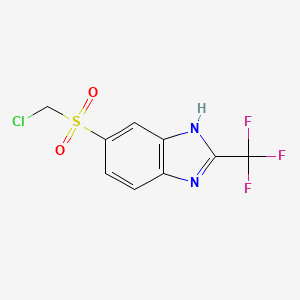
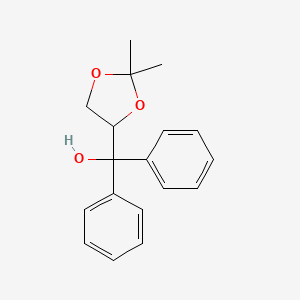
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
